ethyl 3-ethyl-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate ethyl 3-ethyl-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
Brand Name: Vulcanchem
CAS No.: 1005087-87-5
VCID: VC4307349
InChI: InChI=1S/C17H22N2O4S/c1-5-19-16(24)18-14-11-9-10(21-4)7-8-12(11)23-17(19,3)13(14)15(20)22-6-2/h7-9,13-14H,5-6H2,1-4H3,(H,18,24)
SMILES: CCN1C(=S)NC2C(C1(OC3=C2C=C(C=C3)OC)C)C(=O)OCC
Molecular Formula: C17H22N2O4S
Molecular Weight: 350.43

ethyl 3-ethyl-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

CAS No.: 1005087-87-5

Cat. No.: VC4307349

Molecular Formula: C17H22N2O4S

Molecular Weight: 350.43

* For research use only. Not for human or veterinary use.

ethyl 3-ethyl-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate - 1005087-87-5

Specification

CAS No. 1005087-87-5
Molecular Formula C17H22N2O4S
Molecular Weight 350.43
IUPAC Name ethyl 10-ethyl-4-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate
Standard InChI InChI=1S/C17H22N2O4S/c1-5-19-16(24)18-14-11-9-10(21-4)7-8-12(11)23-17(19,3)13(14)15(20)22-6-2/h7-9,13-14H,5-6H2,1-4H3,(H,18,24)
Standard InChI Key JBSLWVQWZUIFCE-UHFFFAOYSA-N
SMILES CCN1C(=S)NC2C(C1(OC3=C2C=C(C=C3)OC)C)C(=O)OCC

Introduction

Chemical Identity and Molecular Properties

Structural Characterization

The compound features a benzoxadiazocine core, a tricyclic system comprising a benzene ring fused to a diazocine (eight-membered ring with two nitrogen atoms) and an oxygen-containing ring. Key substituents include:

  • 3-Ethyl group: Introduces steric bulk and modulates electronic properties.

  • 8-Methoxy group: Enhances solubility and influences aromatic π-system interactions.

  • 4-Thioxo group: A sulfur-containing moiety critical for hydrogen bonding and metal coordination.

  • 11-Carboxylate ester: Improves bioavailability and serves as a synthetic handle for derivatization.

Table 1: Molecular Properties

PropertyValue
CAS No.1005087-87-5
Molecular FormulaC₁₇H₂₂N₂O₄S
Molecular Weight350.43 g/mol
IUPAC NameEthyl 10-ethyl-4-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-triene-13-carboxylate
SMILESCCN1C(=S)NC2C(C1(OC3=C2C=C(C=C3)OC)C)C(=O)OCC

Spectroscopic and Crystallographic Data

While detailed NMR or X-ray crystallography data for this specific compound remains unpublished, analogous benzoxadiazocines exhibit characteristic signals:

  • ¹H NMR: Methoxy protons resonate at δ 3.2–3.8 ppm, while methylene groups in the diazocine ring appear as multiplets near δ 2.5–4.0 ppm .

  • IR: Strong absorption bands for C=O (ester, ~1700 cm⁻¹) and C=S (thioxo, ~1250 cm⁻¹).

  • Crystal Packing: Related structures show intermolecular N–H···S and C–H···O interactions stabilizing the lattice .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of this compound likely involves multi-step sequences common to benzoxadiazocines:

  • Condensation: Reaction of a substituted salicylaldehyde with urea or thiourea derivatives under acidic conditions .

  • Cyclization: Acid- or base-mediated closure to form the tricyclic core, often employing catalysts like p-toluenesulfonic acid (p-TSA) .

  • Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution.

Table 2: Key Synthetic Intermediates

StepIntermediateRole
13-Ethyl-8-methoxysalicylaldehydeElectrophilic aromatic precursor
2Thiourea derivativeNitrogen and sulfur source
3Ethyl chloroformateEsterifying agent

Optimization Challenges

  • Regioselectivity: Competing pathways may yield isomeric byproducts, necessitating precise temperature control (e.g., 80–100°C) .

  • Purification: Chromatographic techniques (TLC, HPLC) are essential due to the compound’s polarity and structural similarity to side products.

CompoundTarget EnzymeIC₅₀ (nM)Reference
Ethyl 3-ethyl-8-methoxy...ThrombinPending
VC4437772 (Analog)Factor VIIa12.3
VC7426797 (Chloro-analog)Factor Xa8.7

Anticancer and Antimicrobial Activity

Dihydropyrimidine analogs demonstrate moderate cytotoxicity against HeLa (IC₅₀: 15–20 μM) and antimicrobial effects (MIC: 2.5 μM vs. E. coli) . The thioxo moiety may enhance DNA intercalation or topoisomerase inhibition .

Applications in Chemical Research

Mechanistic Studies

The compound serves as a model for studying:

  • Tautomerism: Thioxo ↔ thiol equilibria in heterocycles .

  • Ring Strain: Effects of the methano bridge on conformational flexibility .

Materials Science

Benzoxadiazocines are precursors for luminescent materials. The ethyl ester group allows functionalization into polymers with optoelectronic applications .

Limitations and Future Directions

Current Challenges

  • Solubility: Limited aqueous solubility (logP ≈ 3.2) hinders in vivo testing.

  • Synthetic Yield: Typical yields ≤40%, necessitating greener catalysts (e.g., Fe³⁺-montmorillonite) .

Research Opportunities

  • Derivatization: Replace the ethyl ester with amides to improve pharmacokinetics.

  • Targeted Delivery: Encapsulate in liposomes or dendrimers to enhance bioavailability.

  • Computational Modeling: QSAR studies to optimize binding affinity for coagulation factors .

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